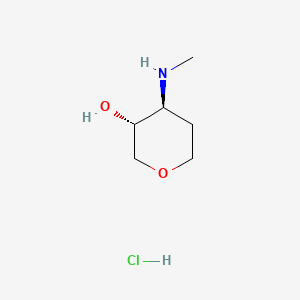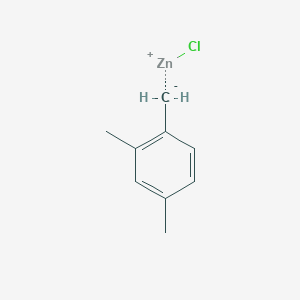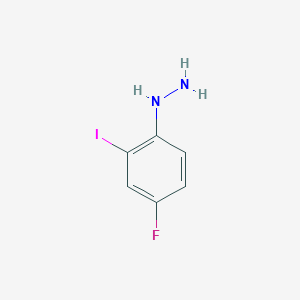
4-Fluoro-2-iodophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodophenylhydrazine is an organic compound that features both fluorine and iodine substituents on a phenyl ring, along with a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodophenylhydrazine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline.
Diazotization: 4-fluoroaniline undergoes diazotization to form the corresponding diazonium salt.
Iodination: Finally, the 4-fluorophenylhydrazine is iodinated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of more efficient reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-iodophenylhydrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of substituted phenylhydrazines.
Oxidation: Formation of azo compounds or nitroso derivatives.
Reduction: Formation of amines or hydrazones.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodophenylhydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in the preparation of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-iodophenylhydrazine depends on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Fluoro-2-iodophenylhydrazine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric characteristics.
Eigenschaften
Molekularformel |
C6H6FIN2 |
|---|---|
Molekulargewicht |
252.03 g/mol |
IUPAC-Name |
(4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |
InChI-Schlüssel |
GVIJTEXXBAXMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


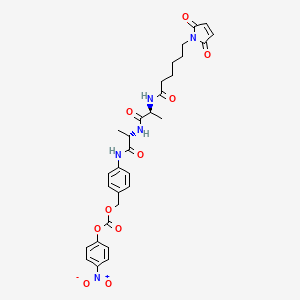
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
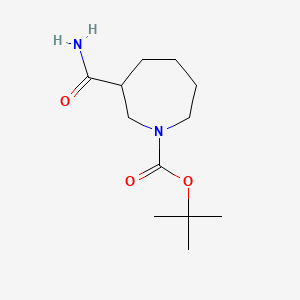
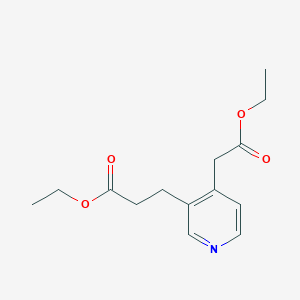
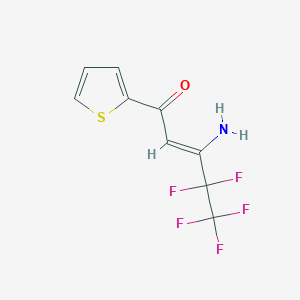
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
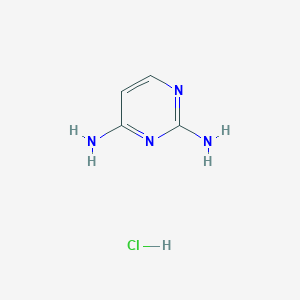
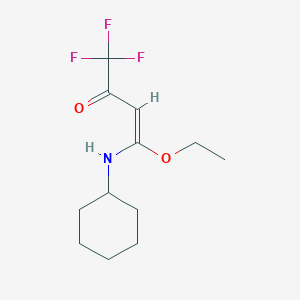
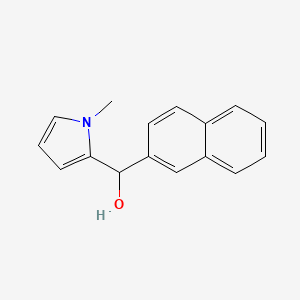
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)

